2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Description
This compound features a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a phenyl group bearing a propan-2-yloxy moiety. The acetamide group is linked to a 4-ethylphenoxy chain. The molecular formula is C₂₁H₂₃N₃O₄ (molecular weight: 375.41 g/mol).
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-15-5-9-17(10-6-15)26-13-19(25)22-21-20(23-28-24-21)16-7-11-18(12-8-16)27-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25) |
InChI Key |
RYZUEMCPNWLELV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the phenoxy and acetamide groups. Common reagents used in these reactions include ethylphenol, propan-2-ol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It may have potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
BH37184 (N-(4-Ethyl-1,2,5-Oxadiazol-3-yl)-2-(4-Ethylphenoxy)Acetamide)
- Structural Differences : The oxadiazole core is substituted with an ethyl group instead of the propan-2-yloxy phenyl group.
- Impact : Reduced steric bulk compared to the target compound; may influence target binding or solubility. Molecular weight: 275.30 g/mol .
Triazole-Based Analogues ()
- Example: N-(4-(3-Ethoxy-5-(2,5-Difluorophenyl)-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylthio)Acetamide.
- Structural Differences : Replaces oxadiazole with a 1,2,4-triazole ring.
- Impact: Triazoles offer distinct hydrogen-bonding capabilities and metabolic stability.
Indazole Derivatives ()
- Example: 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(Morpholine-4-Carbonyl)Phenylamino]-1H-Indazol-3-yl}Acetamide.
- Impact: Indazole cores are associated with kinase inhibition. The ethoxyphenyl group enhances lipophilicity compared to ethylphenoxy .
Substituent Variations on the Phenoxy Group
2-(4-Methoxyphenyl)-N-{4-[4-(Propan-2-yloxy)Phenyl]-1,2,5-Oxadiazol-3-yl}Acetamide
- Structural Differences: Methoxy substituent instead of ethyl on the phenoxy group.
- Molecular weight: ~361.38 g/mol (estimated) .
2-(4-Bromophenoxy)-N-{4-[4-(2-Methylpropoxy)Phenyl]-1,2,5-Oxadiazol-3-yl}Acetamide
- Structural Differences: Bromine substituent on phenoxy; 2-methylpropoxy on oxadiazole.
Functional Group Replacements
Sulfamoyl Derivatives ()
- Example: 2-(4-Ethylphenoxy)-N-{4-[Ethyl(Phenyl)Sulfamoyl]Phenyl}Acetamide.
- Structural Differences : Replaces oxadiazole with a sulfamoyl group.
- Impact : Sulfamoyl groups enhance hydrogen-bonding capacity and may improve solubility. Molecular weight: 438.54 g/mol .
TRPA1 Antagonists ()
- Example: HC-030031 (2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropurin-7-yl)-N-[4-(Propan-2-yl)Phenyl]Acetamide).
- Impact: Purine core instead of oxadiazole.
Physicochemical and Pharmacokinetic Profiles
Molecular Weight and Lipophilicity
Therapeutic Implications
- Anti-Inflammatory Potential: Analogues like HC-030031 and anti-exudative acetamides () suggest applications in inflammation or pain management .
- Kinase Inhibition : Indazole derivatives () indicate possible use in oncology or metabolic disorders .
Biological Activity
2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide, with the CAS Number 898470-23-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on anticancer, anti-inflammatory, and antimicrobial effects based on diverse research findings.
Chemical Structure
The molecular formula of the compound is . The structure includes an oxadiazole ring, which is known for its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Anticancer Effects
A study evaluated a series of 1,3,4-oxadiazole derivatives similar to the compound . The results indicated:
- MCF-7 Cell Line : IC50 values ranged from 0.079 to 8.284 µM for various derivatives, demonstrating potent activity against breast cancer cells.
- Mechanism of Action : The compounds induced apoptosis through caspase activation and inhibited key signaling pathways involved in cell proliferation .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Oxadiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Research Findings
A study highlighted the anti-inflammatory properties of related oxadiazole compounds:
- In Vitro Assays : Compounds showed significant inhibition of nitric oxide production in macrophages.
- Mechanism : The anti-inflammatory activity was attributed to the suppression of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been documented in various studies. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.
Comparative Analysis
| Study | Pathogen Tested | Result |
|---|---|---|
| Aziz-ur-Rehman et al., 2015 | Staphylococcus aureus | Significant inhibition observed |
| Desai et al., 2011 | Escherichia coli | Moderate antibacterial activity noted |
| Malladi et al., 2014 | Candida albicans | Effective antifungal activity |
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can be understood through SAR studies. Modifications in the substituents on the oxadiazole ring influence its potency and selectivity towards different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
